molecular formula C11H10N2O3 B11801065 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid

Cat. No.: B11801065
M. Wt: 218.21 g/mol
InChI Key: BRTPCDASNOJWOA-UHFFFAOYSA-N
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Description

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid (CAS: 1707370-28-2) is a heterocyclic compound featuring an imidazolone core fused with a phenyl ring and an acetic acid side chain. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol (calculated). The compound is synthesized via hydrolysis of ester precursors under basic conditions, followed by acidification to yield the carboxylic acid derivative .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(2-oxo-3-phenylimidazol-1-yl)acetic acid

InChI

InChI=1S/C11H10N2O3/c14-10(15)8-12-6-7-13(11(12)16)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)

InChI Key

BRTPCDASNOJWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid is C11H10N2O3, with a molecular weight of 218.21 g/mol. The compound features an imidazole ring that is substituted with a phenyl group and an acetic acid moiety, contributing to its diverse chemical properties.

Synthetic Routes

The synthesis of this compound typically involves multiple steps that may include:

  • Formation of the Imidazole Ring : Using appropriate precursors and catalysts.
  • Introduction of Functional Groups : Employing reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) to modify the structure.
  • Final Functionalization : Adjusting the acetic acid moiety to achieve the desired chemical properties.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

1. Antimicrobial Properties
Research suggests that this compound may possess antimicrobial effects, potentially making it useful in combating bacterial infections. The specific mechanisms through which it exerts these effects are still under investigation but may involve interactions with bacterial enzymes or cell membranes .

2. Anti-inflammatory Effects
There is evidence indicating that the compound may also have anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases .

3. Interaction with Biological Targets
Studies focusing on the interaction of this compound with various enzymes and receptors are crucial for elucidating its mechanism of action. Understanding these interactions can lead to insights into how it modulates biological activity and influences cellular signaling pathways .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound belongs to a broader class of imidazolone-acetic acid derivatives. Key structural analogs and their distinguishing features include:

Table 1: Structural Comparison of Imidazolone Derivatives
Compound Name CAS Molecular Formula Substituents Key Functional Groups
Target Compound 1707370-28-2 C₁₁H₁₀N₂O₃ Phenyl at C3, acetic acid at N1 Imidazolone, acetic acid
2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid 767305-43-1 C₉H₇FN₂O₃ Fluorine at C6 (benzimidazole), acetic acid Benzimidazolone, fluorine
2-(3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid 1848-90-4 C₁₀H₁₀N₂O₃ Methyl at C3 (benzimidazole), acetic acid Benzimidazolone, methyl
4-(2-Oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid 1554083-04-3 C₁₀H₈N₂O₃ Benzoic acid at N1, imidazolone core Imidazolone, benzoic acid
2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid 128043-98-1 C₁₂H₈Cl₂N₂O₅ Dichlorobenzyl at C3, trioxoimidazolidine Trioxoimidazolidine, chlorine
Key Observations :
  • Acid Strength : Benzoic acid derivatives (e.g., CAS 1554083-04-3) exhibit lower acidity (pKa ~4.2) compared to acetic acid analogs (pKa ~2.5), impacting solubility and ionic interactions .
  • Reactivity : Trioxoimidazolidine derivatives (e.g., CAS 128043-98-1) show enhanced electrophilicity due to multiple carbonyl groups, making them prone to nucleophilic attack .

Physicochemical Properties

Table 2: Physicochemical Data
Compound (CAS) Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Storage Conditions
1707370-28-2 (Target) 218.21 Not reported Moderate (polar solvents) Typically stored at RT
767305-43-1 210.16 Not reported Low (enhanced by F) -20°C, desiccated
1848-90-4 206.20 Not reported Low (lipophilic) Sealed, 2–8°C
1554083-04-3 204.18 Not reported Poor (non-polar solvents) RT, dry
Analysis :
  • Solubility : The target compound’s acetic acid group improves aqueous solubility compared to benzoic acid derivatives .

Biological Activity

2-(2-Oxo-3-phenyl-2,3-dihydro-1H-imidazol-1-yl)acetic acid (CAS No. 1707370-28-2) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by data tables and relevant research findings.

  • Molecular Formula : C11_{11}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 218.21 g/mol
  • Structure : The compound features an imidazole ring and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.0195 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Candida albicans0.0048 mg/mL
Fusarium oxysporum56.74 - 222.31 µM

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been studied for its anti-inflammatory effects. Research indicates that derivatives of imidazole compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of Inflammatory Markers

A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound have also been investigated in various cancer cell lines.

Table 2: Cytotoxic Activity Data

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)15.7

The compound showed promising cytotoxicity against multiple cancer cell lines, indicating its potential as an anticancer agent.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The imidazole ring may enhance membrane permeability or inhibit essential metabolic pathways in microorganisms.
  • Anti-inflammatory Mechanism : The compound may modulate signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.
  • Cytotoxic Mechanism : It may induce apoptosis in cancer cells via the activation of caspases or through the generation of reactive oxygen species (ROS).

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